molecular formula C20H18N4O4 B2783946 methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 941915-39-5

methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2783946
CAS No.: 941915-39-5
M. Wt: 378.388
InChI Key: DQBOZSBHYYNKHN-UHFFFAOYSA-N
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Description

  • Starting Materials: o-Tolyl derivatives.

  • Reaction Conditions: Electrophilic aromatic substitution or Suzuki coupling reactions are commonly employed.

  • Formation of the Furan-2-Carboxylate Ester:

    • Starting Materials: Methyl furan-2-carboxylate.

    • Reaction Conditions: Esterification reactions catalyzed by acids or bases.

  • Industrial Production Methods

    Industrial-scale synthesis may employ similar steps but with optimization for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be used for large-scale production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate involves multiple steps. A typical synthetic route might include the following:

    • Preparation of the Pyrazolopyridazine Core:

      • Starting Materials: The synthesis often starts with commercially available pyrazoles and pyridazines.

      • Reaction Conditions: Condensation reactions under reflux conditions in the presence of dehydrating agents.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: The compound can undergo oxidation at various positions, leading to the formation of ketones, aldehydes, or carboxylic acids.

    • Reduction: Reduction reactions can target the keto or ester functionalities, potentially producing alcohols.

    • Substitution: Various nucleophilic or electrophilic substitutions can be carried out on the aromatic rings or the furan moiety.

    Common Reagents and Conditions

    • Oxidation: Potassium permanganate, chromium trioxide.

    • Reduction: Sodium borohydride, lithium aluminum hydride.

    • Substitution: Grignard reagents, halogens, Lewis acids.

    Major Products

    • Oxidation Products: Carboxylic acids, aldehydes.

    • Reduction Products: Alcohols.

    • Substitution Products: Substituted aromatic compounds.

    Scientific Research Applications

    Chemistry

    The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

    Biology

    Potential applications in drug discovery and development due to its interesting bioactive core. It can serve as a lead compound in the development of new therapeutic agents.

    Medicine

    Research suggests its potential as an anti-inflammatory or anticancer agent, although detailed biological studies are still ongoing.

    Industry

    Used in the design of new materials with specific electronic or optical properties. Its structural features can be tailored to meet the needs of various industrial applications.

    Mechanism of Action

    Molecular Targets and Pathways

    The compound's mechanism of action depends on its interaction with biological targets, such as enzymes or receptors. Its pyrazolopyridazine core is known to inhibit specific enzymes, potentially leading to therapeutic effects.

    Comparison with Similar Compounds

    Similar Compounds

    • Methyl 5-((4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

    • Methyl 5-((4-methyl-7-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

    Uniqueness

    The presence of the o-tolyl group in the compound provides it with unique steric and electronic properties, differentiating it from other similar compounds. These features can influence its reactivity and biological activity, making it a distinct entity in the realm of organic chemistry.

    Properties

    IUPAC Name

    methyl 5-[[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18N4O4/c1-12-6-4-5-7-16(12)24-18-15(10-21-24)13(2)22-23(19(18)25)11-14-8-9-17(28-14)20(26)27-3/h4-10H,11H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DQBOZSBHYYNKHN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(O4)C(=O)OC)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18N4O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    378.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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